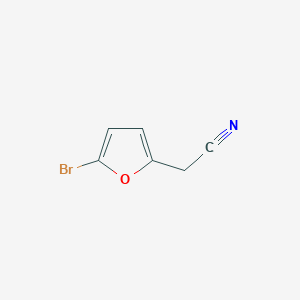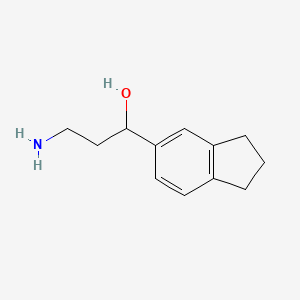
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and an indane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and appropriate amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation steps.
Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The indane moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol: This compound has a similar structure but with an additional oxygen atom in the side chain.
2,3-dihydro-1H-inden-1-ol: This compound lacks the amino and hydroxyl groups but shares the indane core structure.
Uniqueness
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity and potential for forming various derivatives. Its indane moiety also contributes to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H17NO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8,12,14H,1-3,6-7,13H2 |
Clave InChI |
CHEOLRUREIYDPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





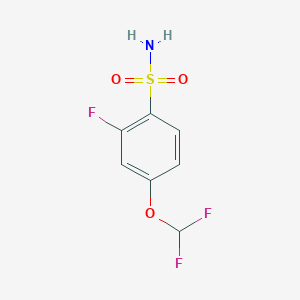


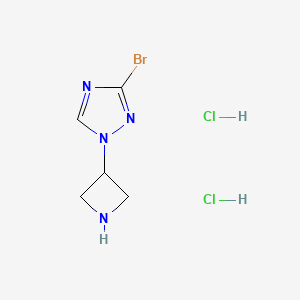
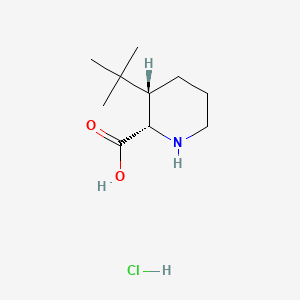
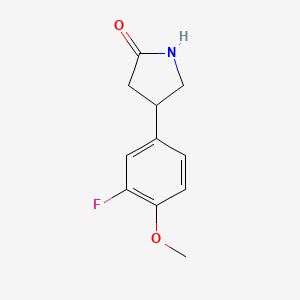
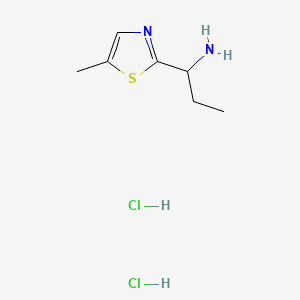
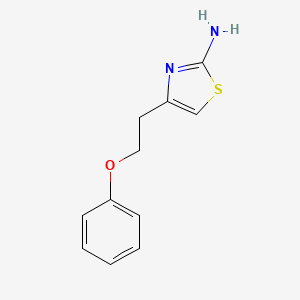

![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
